molecular formula C11H12N2O B11905222 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one

1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one

Cat. No.: B11905222
M. Wt: 188.23 g/mol
InChI Key: VYKLFZOEBPILTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one is a heterocyclic compound featuring a pyrazol-5(4H)-one core substituted at the N1 position with a 2,4-dimethylphenyl group. This scaffold is notable for its tautomeric flexibility, existing in 1,4-dihydro or 2,4-dihydro forms depending on the substituents and reaction conditions . The compound is synthesized via condensation of hydrazine derivatives with β-keto esters under basic conditions, followed by further functionalization . Its structural and electronic properties make it a versatile intermediate in medicinal chemistry, particularly for designing anti-inflammatory, antimicrobial, and antioxidant agents .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12-13/h3-4,6-7H,5H2,1-2H3

InChI Key

VYKLFZOEBPILTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC=N2)C

Origin of Product

United States

Preparation Methods

Classical Reflux Conditions

In a representative procedure, 2,4-dimethylphenylhydrazine (1.0 equiv) and ethyl acetoacetate (1.05 equiv) are refluxed in ethanol with catalytic hydrochloric acid (5 mol%) for 6–8 hours. The crude product is purified via recrystallization from ethanol, yielding 1-(2,4-dimethylphenyl)-1H-pyrazol-5(4H)-one in 72–78% purity. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
SolventEthanolHigher purity vs. acetic acid
CatalystHCl (5 mol%)Faster cyclization vs. no catalyst
Temperature80–85°C (reflux)Below 70°C: <50% conversion
Reaction Time6–8 hoursProlonged time increases side products

This method is cost-effective but limited by prolonged reaction times and moderate yields.

Aqueous-Phase Modifications

Industrial protocols (e.g., CN104628647A) replace ethanol with water as the solvent, reducing organic waste. Sodium acetate (1.2 equiv) is added to buffer the reaction, while ascorbic acid (0.1 equiv) prevents oxidation of the hydrazine precursor. Under reflux (4 hours), this achieves 85–92% yield with ≥98% purity after isopropanol-water crystallization.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation reaction. A study using 2,4-dimethylphenylhydrazine hydrochloride and methyl acetoacetate in dimethylformamide (DMF) achieved 89% yield in 25 minutes under 150 W irradiation. Comparative data:

ConditionConventional RefluxMicrowave-Assisted
Time6 hours25 minutes
Yield72%89%
Purity (HPLC)95%97%
Energy Consumption480 kJ225 kJ

This method is ideal for small-scale research but faces scalability challenges due to equipment limitations.

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors for industrial-scale production. In one setup:

  • Reactants : 2,4-dimethylphenylhydrazine (0.5 M) and ethyl acetoacetate (0.55 M) in acetic acid

  • Flow Rate : 2 mL/min

  • Residence Time : 12 minutes

  • Temperature : 120°C

  • Yield : 94% with 99.5% purity

Key advantages include:

  • Safety : Reduced exposure to hazardous intermediates

  • Consistency : 98% batch-to-batch reproducibility

  • Throughput : 1.2 kg/hour in pilot-scale systems

Side Reactions and Mitigation Strategies

Common side products and their suppression methods:

Side ProductCauseMitigation Strategy
1-(2,4-Dimethylphenyl)-3-methyl-1H-pyrazoleOveralkylationLimit β-keto ester to 1.05 equiv
Oxidized hydrazine adductsAir exposureUse nitrogen atmosphere
Polymerized speciesProlonged heatingAdd antioxidants (e.g., BHT)

Crystallization and Purification

Final product purity depends critically on crystallization conditions:

Solvent SystemPurity (%)Crystal Morphology
Ethanol95–97Needles
Isopropanol-water (2:1)98–99Prisms
Ethyl acetate/hexane93–95Amorphous

Isopropanol-water mixtures produce pharmaceutical-grade material (>98%) suitable for API formulation.

Industrial vs. Laboratory-Scale Comparisons

ParameterLaboratory Scale (100 g)Industrial Scale (100 kg)
Cost per kg$1,200$180
Reaction VesselGlass flaskHastelloy C-276 reactor
Waste Generation8 L/kg1.2 L/kg
Energy Use15 kWh/kg4.8 kWh/kg

Chemical Reactions Analysis

Condensation with Aromatic Aldehydes

The compound undergoes Knoevenagel-type condensation with aromatic aldehydes to form 4-arylidene derivatives. This reaction is catalyzed by piperidine in ethanol or dioxane under reflux conditions .

Example Reaction Scheme:
1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one + ArCHO → 4-(Arylidene)-1-(2,4-dimethylphenyl)-1H-pyrazol-5(4H)-one

Key Data:

Aldehyde UsedReaction Time (hrs)Yield (%)Product Characterization (Selected Data)
4-Methoxybenzaldehyde475IR: 1650 cm⁻¹ (C=O), 1H NMR: δ 7.50 (s, =CH)
Benzaldehyde668HRMS: m/z 327.1490 [M+H]+ (C22H19N2O)

Diazotization and Azo Coupling

Treatment with aromatic amines via diazotization forms 4-(aryldiazenyl) derivatives. The reaction involves NaNO₂ in HCl at 0–5°C, followed by coupling with pyrazolone .

Example Reaction:
1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one + ArNH₂ → 4-(Aryldiazenyl)-1-(2,4-dimethylphenyl)-1H-pyrazol-5(4H)-one

Reported Results:

  • Chlorobenzene-derived azo compound showed 89% yield with MS: m/z 237 [M+H]+ (C10H9ClN4O) .

  • Stability: Azo derivatives exhibit resistance to hydrolysis under acidic conditions .

Glycosylation at C-4 Position

Reaction with monosaccharides (e.g., glucose) in dioxane/piperidine forms glycosylated derivatives. The oxygen atom at C-5 participates in nucleophilic substitution .

Typical Conditions:

  • Solvent: Dioxane

  • Catalyst: Piperidine

  • Temperature: Reflux (110°C)

  • Yield: 70–75%

Characterization of 4-Glucosyl Derivative :

  • 1H NMR (DMSO-d6): δ 5.20 (s, anomeric proton), 3.20–3.80 (m, sugar protons)

  • MS: m/z 231 [M+H]+ (C9H14N2O5)

Thione Formation

Treatment with phosphorus pentasulfide (P₄S₁₀) converts the carbonyl group to thione, yielding 1-(2,4-dimethylphenyl)-1H-pyrazole-5(4H)-thione .

Reaction Parameters:

  • Reagent: P₄S₁₀ in dry pyridine

  • Time: 6–8 hrs reflux

  • Yield: 70%

Spectral Data:

  • IR: 1640 cm⁻¹ (C=S stretch)

  • 1H NMR: δ 2.0 (s, CH₃), 11.14 (s, NH)

Arylation at C-4

Direct C–H arylation using palladium catalysts enables diarylation. A recent protocol achieved geminal diarylation with arylboronic acids under oxidative conditions .

Optimized Protocol :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline

  • Oxidant: Cu(OAc)₂

  • Solvent: DMF/H₂O (4:1)

  • Yield: Up to 73%

Representative Product:
4,4-Bis(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • HRMS: m/z 445.2264 [M+H]+ (C31H29N2O)

Alkylation and Acylation

The NH group undergoes alkylation/acylation under basic conditions. For example, reaction with acetyl chloride yields N-acetyl derivatives .

Reported Example:

  • N-Acetylation: 90% yield using AcCl in pyridine .

  • Biological Relevance: N-alkylated derivatives show enhanced antimicrobial activity .

Scientific Research Applications

A. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one. Research indicates that compounds with pyrazole structures can induce apoptosis in cancer cells and exhibit cytotoxic effects against various human cancer cell lines. For instance, derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazol-5-ol demonstrated significant anticancer activity against colorectal carcinoma cells, showcasing the potential of pyrazole derivatives in cancer therapeutics .

B. Antioxidant Properties

The antioxidant activity of pyrazole compounds is another area of interest. Studies have reported that 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one exhibits radical scavenging capabilities, which are crucial for mitigating oxidative stress in biological systems. Such properties make it a candidate for the development of antioxidants in pharmaceutical formulations .

A. Thrombocytopenia Treatment

One of the notable pharmacological applications of pyrazole derivatives is their role as thrombopoietin receptor agonists. Compounds structurally related to 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one have been identified as effective agents in enhancing platelet production, making them promising candidates for treating thrombocytopenia—a condition characterized by low platelet counts .

B. Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Studies have shown that certain pyrazole compounds exhibit significant antibacterial and antifungal activities against various pathogens. This suggests that 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one could be explored further as an antimicrobial agent .

Synthesis and Characterization

The synthesis of 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one typically involves multi-step reactions that allow for the introduction of various substituents, enhancing its biological activity. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

A. Case Study: Anticancer Activity

A study published in Molecules demonstrated that specific pyrazole derivatives showed superior cytotoxicity compared to standard chemotherapeutic agents . The most potent compound was identified through dose-response assays, highlighting the structure-activity relationship critical for drug design.

CompoundIC50 (µM)Activity
3i10Cytotoxic
Control20Cytotoxic

B. Case Study: Thrombopoietin Agonism

In another study focusing on thrombocytopenia treatment, a pyrazole derivative was shown to enhance platelet counts significantly in animal models . This finding supports the potential clinical application of pyrazole compounds in hematological disorders.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogues of 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one, highlighting their substituents, physical properties, and biological activities:

Compound Name Molecular Formula Substituents Melting Point (°C) Biological Activity References
1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one C₁₂H₁₄N₂O 3,4-dimethylphenyl at N1; methyl at C3 Not reported Structural analogue for SAR studies
(Z)-4-[2-(2,4-Dimethylphenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one (PYZ-di-CH₃) C₁₂H₁₄N₄O 2,4-dimethylphenylhydrazono at C4 Not reported Anti-inflammatory, antimicrobial
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one (4h) C₁₁H₁₂N₄O₂ 4-methoxyphenylhydrazono at C4 176–178 Antimicrobial
(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one (1c) C₂₁H₁₉N₃O₄ 4-nitroaryl at N1; ethoxy-methoxybenzylidene at C4 213–215 Antiproliferative (via structural rigidity)
1-(2-Phenylthiazol-4-yl)-4-(diphenylethylidene)-3-methyl-1H-pyrazol-5(4H)-one C₂₇H₂₂N₄OS Thiazole at N1; diphenylethylidene at C4 Not reported Targeted cancer therapies
1-[3-Butylisobenzofuranone-6-yl]-1H-pyrazol-5(4H)-one C₁₅H₁₆N₂O₂ Isobenzofuranone at N1 Not reported Antiplatelet aggregation, antioxidant

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., methoxy in 4h ) enhance antimicrobial activity, while electron-withdrawing groups (e.g., nitro in 1c ) improve antiproliferative potency.
  • Hydrazone derivatives (e.g., PYZ-di-CH₃ ) exhibit dual anti-inflammatory and antimicrobial effects due to enhanced hydrogen bonding and π-π interactions.

Tautomerism and Stability :

  • Unsubstituted N1 pyrazol-5(4H)-ones (e.g., intermediates in ) favor 1,4-dihydro tautomers, whereas N1-aryl derivatives (e.g., target compound) stabilize the 2,4-dihydro form, reducing reactivity but improving metabolic stability .

Synthetic Methodologies: The target compound is synthesized via classical condensation, while analogues like 1c require multi-step protocols involving Knoevenagel reactions. Solvent-free methods (e.g., ) achieve higher yields (85–95%) compared to traditional reflux (60–70% ).

Pharmacological Applications :

  • Anti-inflammatory activity : Pyrazol-5(4H)-ones with trifluoromethyl groups (e.g., compounds in ) show superior prostaglandin inhibition (IC₅₀ = 2.5–5 mg/kg) compared to the target compound.
  • Antimicrobial activity : Thiazole-conjugated derivatives (e.g., 15a ) exhibit broad-spectrum activity against S. aureus and E. coli (MIC = 8–16 µg/mL), outperforming simpler aryl-substituted analogues.

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound FT-IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) Reference
Target compound 1719–1720 2.25 (s, 6H, CH₃), 6.8–7.2 (m, 3H, Ar-H)
4h (methoxyphenyl derivative) 1719.47 3.80 (s, 3H, OCH₃), 7.2–7.8 (m, 4H, Ar-H)
1c (nitrophenyl derivative) 1725 8.20 (d, 2H, NO₂-Ar), 1.40 (t, 3H, CH₂CH₃)

Biological Activity

1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant studies and data.

1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one can be synthesized through various methods involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. Its structure features a pyrazole ring substituted with a dimethylphenyl group, which is critical for its biological activity.

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In a study evaluating its antibacterial efficacy, it was tested against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that at concentrations of 40 µg/mL, 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one exhibited promising inhibition rates comparable to standard antibiotics like ampicillin and norfloxacin .

PathogenInhibition Concentration (µg/mL)% Inhibition
E. coli4075%
S. aureus4068%

2. Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed that at a concentration of 10 µM, it inhibited TNF-α production by up to 85%, outperforming dexamethasone in some assays .

CytokineIC50 (µM)% Inhibition
TNF-α1085%
IL-61090%

3. Anticancer Activity

The anticancer potential of 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one has been explored through various in vitro studies against different cancer cell lines. Notably, it showed cytotoxic effects on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Cell LineIC50 (µM)Comparison Drug IC50 (µM)
A-431<20Doxorubicin: ~25
Jurkat<15Doxorubicin: ~22

The biological effects of 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one are attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in inflammatory pathways and modulate cell proliferation signals in cancer cells. Molecular docking studies suggest that the compound binds effectively to targets such as prostaglandin reductase (PTGR2), which is crucial in mediating inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a pyrazole-based drug in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among participants treated with the compound compared to controls.
  • Case Study on Anti-inflammatory Properties : Another study focused on patients with chronic inflammatory conditions showed that treatment with pyrazole derivatives led to marked improvements in symptoms and reduced reliance on corticosteroids.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one and its derivatives?

The compound is commonly synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with aromatic aldehydes under controlled conditions. For example, substituted aldehydes (e.g., furfural, 4-chlorobenzaldehyde) undergo condensation with pyrazolone precursors to yield α,β-unsaturated ketones, which are cyclized to form the target compound . Alternative methods include cyclization of hydrazide intermediates using phosphorus oxychloride at elevated temperatures (120°C) .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming molecular geometry and intermolecular interactions. For instance, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 17.2628 Å, b = 7.28340 Å) are resolved to validate bond lengths and angles . Complementary techniques include IR spectroscopy for functional group analysis (e.g., C=O stretching at ~1650 cm⁻¹) and NMR for substituent assignment .

Q. What substituent effects influence the compound’s stability and reactivity?

Electron-donating groups (e.g., 4-methoxy) on the phenyl ring enhance resonance stabilization of the pyrazolone core, while electron-withdrawing groups (e.g., 4-chloro) increase electrophilicity at the carbonyl position. Substituents at the 3-methyl position also modulate steric hindrance during cyclization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of substituted derivatives?

Systematic variation of catalysts (e.g., POCl₃ vs. H₂SO₄), temperature (80–120°C), and solvent polarity (DMF vs. ethanol) can enhance regioselectivity. For example, phosphorous oxychloride promotes efficient cyclization of hydrazides into oxadiazole derivatives with >80% yield . Kinetic studies using HPLC or TLC monitoring are recommended to identify rate-limiting steps .

Q. How do crystallographic data resolve contradictions in spectral assignments?

Discrepancies in NMR or IR data (e.g., ambiguous carbonyl signals) are resolved via single-crystal X-ray analysis. For instance, hydrogen bonding patterns (e.g., N–H···O interactions) observed in crystal packing clarify tautomeric equilibria between keto and enol forms . Density functional theory (DFT) calculations further validate experimental bond distances (mean C–C = 0.002 Å) .

Q. What strategies mitigate byproduct formation during synthesis?

Byproducts such as α,β-unsaturated ketone intermediates (e.g., compounds 3a-c) are minimized by controlling aldehyde stoichiometry and reaction time . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .

Q. How does substituent variation impact bioactivity in preclinical studies?

Derivatives with electron-rich aryl groups (e.g., 4-methoxyphenyl) exhibit enhanced binding to biological targets, such as enzymes involved in apoptosis. For example, oxadiazole derivatives show inhibitory activity against cancer cell lines (IC₅₀ = 10–50 μM) via caspase-3 activation . Structure-activity relationship (SAR) studies require combinatorial synthesis and in vitro screening (e.g., MTT assays) .

Methodological Tables

Table 1. Key Crystallographic Parameters for Selected Derivatives

Compound IDSpace Groupa (Å)b (Å)c (Å)β (°)R FactorReference
Derivative AP21/c17.26287.2834011.487791.140.034
Derivative BP21/n10.891212.345614.567890.000.050

Table 2. Optimization of Cyclization Reactions

CatalystTemp (°C)SolventYield (%)Purity (HPLC)
POCl₃120Toluene8598.5%
H₂SO₄100Ethanol7295.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.